ethyl3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoate
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Overview
Description
3-(3,5-Dioxo-2H-1,2,4-triazin-6-yl)propanoic acid ethyl ester is a chemical compound with the molecular formula C8H10N4O4 It is a derivative of triazine, a heterocyclic compound that contains three nitrogen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoate typically involves the reaction of 3,5-dioxo-1,2,4-triazine with ethyl 3-bromopropanoate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dioxo-2H-1,2,4-triazin-6-yl)propanoic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
3-(3,5-Dioxo-2H-1,2,4-triazin-6-yl)propanoic acid ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoate involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with nucleic acids and proteins.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoic acid: A similar compound with a slightly different structure.
2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid: Another triazine derivative with different functional groups.
3-(4-Methyl-1H-pyrazol-1-yl)propanoic acid: A compound with a pyrazole ring instead of a triazine ring.
Uniqueness
3-(3,5-Dioxo-2H-1,2,4-triazin-6-yl)propanoic acid ethyl ester is unique due to its specific triazine ring structure and the presence of both ester and propanoic acid functional groups. This combination of features gives it distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
307524-78-3 |
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Molecular Formula |
C8H11N3O4 |
Molecular Weight |
213.19g/mol |
IUPAC Name |
ethyl 3-(3,5-dioxo-2H-1,2,4-triazin-6-yl)propanoate |
InChI |
InChI=1S/C8H11N3O4/c1-2-15-6(12)4-3-5-7(13)9-8(14)11-10-5/h2-4H2,1H3,(H2,9,11,13,14) |
InChI Key |
ZOQNOENAESEUEA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCC1=NNC(=O)NC1=O |
Isomeric SMILES |
CCOC(=O)CCC1=C(N=C(N=N1)O)O |
Canonical SMILES |
CCOC(=O)CCC1=NNC(=O)NC1=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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